

Troubleshooting low transformation efficiency with Aureobasidin A selection.

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Compound of Interest

Compound Name: Aureobasidin I

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Technical Support Center: Aureobasidin A Transformation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aureobasidin A as a selection agent in yeast transformation experiments.

Troubleshooting Guides

Problem 1: No colonies appear on the selection plates.

Question: I performed a yeast transformation with a plasmid containing the AUR1-C resistance gene and plated the cells on media with Aureobasidin A, but I don't see any colonies. What could be the problem?

Answer:

Several factors could lead to a complete lack of transformants. Here are the most common causes and their solutions:

- **Inefficient Transformation:** The overall transformation efficiency might be too low. This can be due to suboptimal cell health, poor quality or incorrect amount of DNA, or incorrect execution of the transformation protocol.

- Solution: Always include a positive control transformation with a known plasmid and selection marker to verify the efficiency of your competent cells and protocol. Review the detailed transformation protocol provided below to ensure all steps are followed correctly.
- Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in your plates might be too high for the level of expression of the AUR1-C gene from your plasmid.
 - Solution: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and the expression level of the resistance gene. It is recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific strain.[\[1\]](#) A common starting concentration for *S. cerevisiae* is 0.1-0.5 µg/mL. [\[2\]](#)[\[3\]](#)[\[4\]](#)
- Degraded Aureobasidin A: Aureobasidin A is light-sensitive and can degrade if not stored properly.
 - Solution: Store Aureobasidin A stock solutions at 4°C and protected from light. Prepare fresh selection plates and avoid prolonged storage.
- No Recovery Period: After heat shock, cells are fragile and need time to recover and express the resistance gene before being subjected to the selective pressure of Aureobasidin A.
 - Solution: Include a recovery step after heat shock by resuspending the cells in a non-selective medium (like YPD) and incubating for several hours before plating on selective media.[\[5\]](#)
- Problem with the Plasmid: The plasmid DNA may be of poor quality, contain mutations in the AUR1-C gene, or you may have used a vector that cannot replicate in yeast.[\[1\]](#)
 - Solution: Verify the integrity and concentration of your plasmid DNA. Sequence the AUR1-C gene to ensure it is free of mutations. Confirm that your plasmid contains a yeast origin of replication.

Problem 2: Very few colonies on the selection plates.

Question: I got a few colonies, but the transformation efficiency is much lower than expected. How can I improve it?

Answer:

Low transformation efficiency is a common issue. Here are several factors to consider for optimization:

- **Suboptimal Cell Health and Density:** The physiological state of the yeast cells is critical for high transformation efficiency.
 - **Solution:** Use actively growing cells in the mid-logarithmic phase (OD600 between 0.8-1.0).^[6] Cultures that are in stationary phase will have significantly lower transformation efficiency.^[6]
- **Incorrect Amount of DNA:** Both too little and too much DNA can reduce transformation efficiency.
 - **Solution:** For plasmid transformations, the efficiency generally does not increase linearly with DNA amounts above 1 µg.^[6] For integrative transformations, up to 5 µg of linearized DNA may be beneficial.^[6] It is recommended to use 0.1-1 µg of high-quality plasmid DNA for optimal results.
- **Heat Shock Parameters:** The duration and temperature of the heat shock are critical for successful DNA uptake.
 - **Solution:** For *S. cerevisiae*, a heat shock at 42°C is typically used. The optimal duration can vary, but a 15-minute incubation has been shown to be effective.^{[7][8]} Longer incubation times may not necessarily improve efficiency and could decrease cell viability.^[8]
- **PEG Quality and Concentration:** Polyethylene glycol (PEG) is crucial for promoting DNA uptake.
 - **Solution:** Use high-quality PEG 3350 or 4000. Ensure the final concentration in the transformation mix is correct as specified in the protocol.
- **Carrier DNA:** Single-stranded carrier DNA, such as salmon sperm DNA, can significantly increase transformation efficiency.

- Solution: Always include carrier DNA in your transformation mix. It should be denatured by boiling before use.

Problem 3: High number of background colonies or satellite colonies.

Question: I see a lawn of growth or many small "satellite" colonies around my larger transformant colonies. What is causing this?

Answer:

High background can obscure true positive transformants and is often due to issues with the selection agent or plating technique.

- Aureobasidin A Concentration is Too Low: If the concentration of Aureobasidin A is not high enough, non-transformed cells can survive and grow.
 - Solution: As mentioned previously, it is important to determine the MIC of Aureobasidin A for your specific yeast strain. You may need to increase the concentration on your plates.
- Degradation of Aureobasidin A: If the antibiotic has degraded, it will not be effective at selecting for transformants.
 - Solution: Ensure proper storage of Aureobasidin A and use freshly prepared plates.
- Plating Too Densely: Plating too many cells can lead to the depletion of Aureobasidin A in the immediate vicinity of a true transformant, allowing non-transformed cells to grow as satellites.
 - Solution: Plate a smaller volume of the transformation mixture or dilute the cell suspension before plating.
- Spontaneous Resistance: While rare, spontaneous mutations can arise that confer resistance to Aureobasidin A.
 - Solution: To confirm that your colonies are true transformants, you can perform colony PCR to verify the presence of your plasmid.

Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including *Saccharomyces cerevisiae*.^[3] It acts by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for sphingolipid biosynthesis in yeast.^{[9][10][11]} Inhibition of this enzyme disrupts the cell membrane, leading to cell death.^[2]

Q2: What is the AUR1-C gene?

The AUR1-C gene is a mutated version of the endogenous yeast AUR1 gene, which encodes for IPC synthase. This mutation confers dominant resistance to Aureobasidin A.^{[3][9][12]} The altered enzyme is no longer effectively inhibited by the antibiotic, allowing transformed cells to grow in its presence.

Q3: What is the recommended concentration of Aureobasidin A to use?

The optimal concentration can vary depending on the yeast strain and the plasmid used. For *S. cerevisiae*, a starting concentration of 0.1-0.5 µg/mL is generally effective.^{[2][3][4]} It is highly recommended to determine the Minimal Inhibitory Concentration (MIC) for your specific experimental conditions.

Q4: Can I use Aureobasidin A for selection in other yeast species?

Aureobasidin A is effective against other yeast species such as *Schizosaccharomyces pombe* and *Candida albicans*.^[3] However, the AUR1-C gene from *S. cerevisiae* may not be functional in all other yeast species.^[1] For selection in other yeasts, a species-specific resistance gene may be required.

Q5: How should I prepare and store Aureobasidin A?

Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution.^[1] This stock solution should be stored at 4°C and protected from light. When preparing selection plates, allow the autoclaved media to cool to 50-55°C before adding the Aureobasidin A to prevent heat-induced degradation.

Data Presentation

Table 1: Effect of Plasmid DNA Concentration on Transformation Efficiency

Plasmid DNA (µg)	Relative Transformation Efficiency	Notes
0.1	+++	Optimal for high-efficiency transformations.
1.0	+++	Efficiency may begin to plateau above this concentration. [6]
5.0	++	Recommended for integrative transformations with linearized DNA. [6]
>10	+	High concentrations can decrease efficiency. [5]

Table 2: Optimization of Heat Shock Duration

Heat Shock Duration (minutes) at 42°C	Relative Transformation Efficiency	Notes
5	+	Some transformation will occur, but likely suboptimal.
15	+++	Often found to be the optimal duration for <i>S. cerevisiae</i> . [7]
30	++	Efficiency may begin to decrease with longer incubation. [13]
45	+	Can be effective, but may also reduce cell viability. [6]

Table 3: Recommended Aureobasidin A Concentrations for *S. cerevisiae*

Yeast Strain Background	Recommended Starting Concentration (µg/mL)	Notes
Laboratory Strains (e.g., S288c background)	0.1 - 0.2	These strains are generally quite sensitive.
Wild or Industrial Strains	0.2 - 0.5+	May exhibit higher intrinsic resistance; MIC determination is crucial. [1]

Experimental Protocols

High-Efficiency Lithium Acetate (LiAc/PEG) Yeast Transformation

This protocol is a standard method for achieving high transformation efficiency in *S. cerevisiae*.

Reagents and Media:

- YPD medium
- Sterile water
- 1 M Lithium Acetate (LiAc)
- 50% (w/v) Polyethylene Glycol (PEG 3350 or 4000)
- 10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)
- Plasmid DNA
- YPD plates containing the appropriate concentration of Aureobasidin A

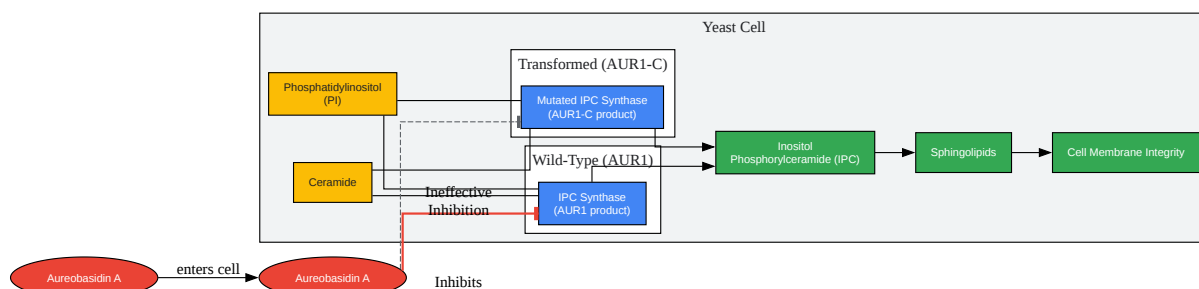
Procedure:

- Cell Preparation:

- Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (mid-log phase).
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of 100 mM LiAc.
- Transformation:
 - In a microfuge tube, combine the following in order:
 - 240 µL of 50% PEG
 - 36 µL of 1 M LiAc
 - 10 µL of 10 mg/mL boiled and chilled carrier DNA
 - 1-5 µL of plasmid DNA (0.1-1 µg)
 - 100 µL of the prepared yeast cell suspension
 - Sterile water to a final volume of ~360 µL
 - Vortex the mixture vigorously for 1 minute to completely resuspend the cell pellet.
- Heat Shock and Recovery:
 - Incubate the tube at 42°C for 15-20 minutes.[\[14\]](#)
 - Centrifuge the cells at 8,000 x g for 1 minute and discard the supernatant.
 - (Optional but recommended for antibiotic selection) Resuspend the cell pellet in 1 mL of sterile YPD medium and incubate at 30°C for 2-3 hours to allow for expression of the resistance gene.

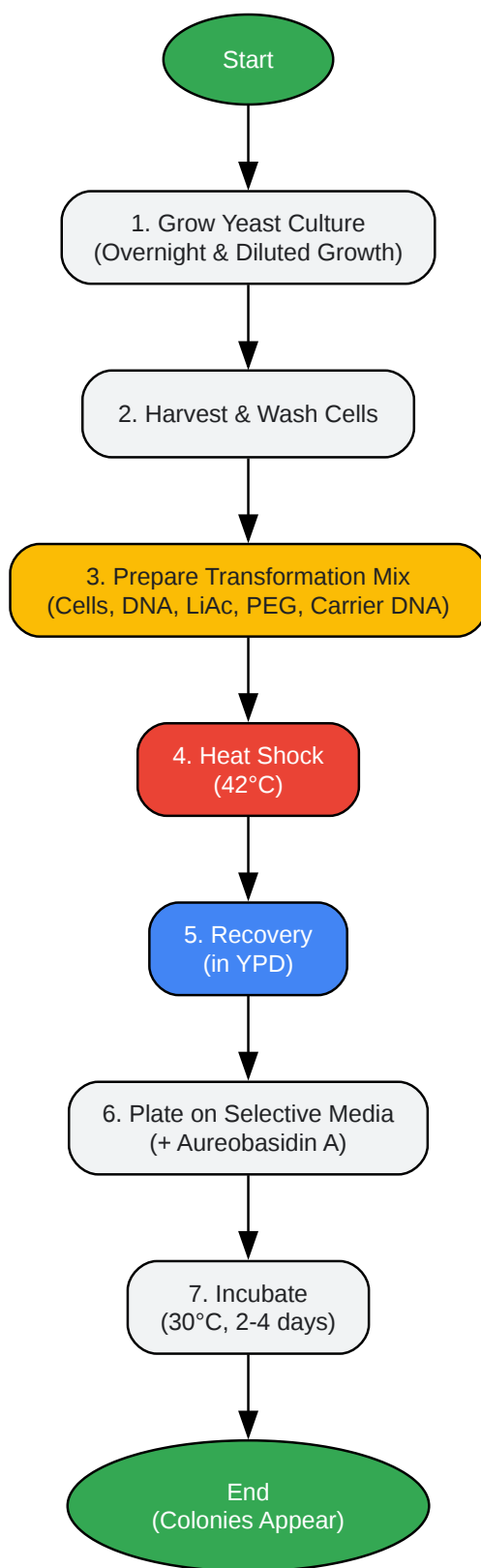
- Plating:
 - Centrifuge the recovered cells and resuspend the pellet in 100-200 μL of sterile water.
 - Plate the cell suspension onto YPD plates containing Aureobasidin A.
 - Incubate the plates at 30°C for 2-4 days until colonies appear.

Visualizations



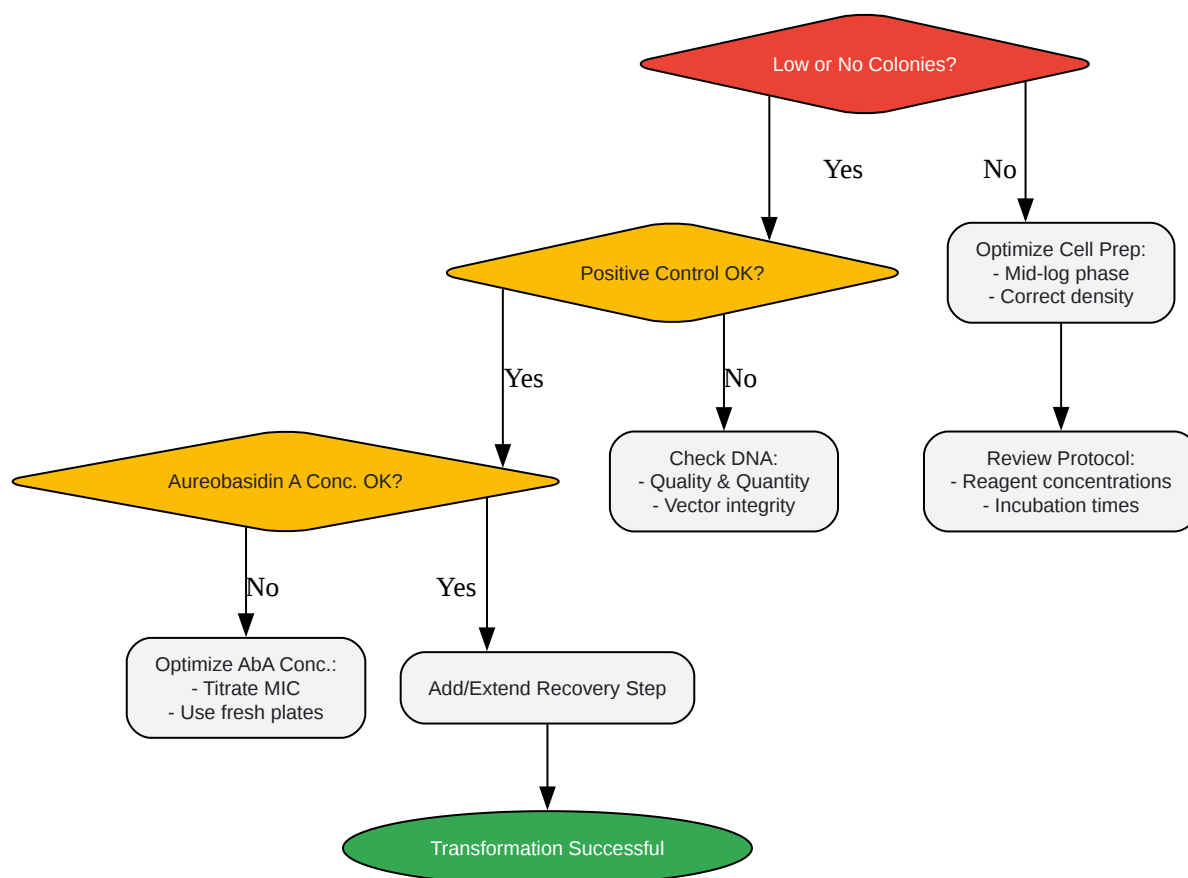
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Caption: Mechanism of Aureobasidin A action and AUR1-C resistance.



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Caption: Workflow for yeast transformation with Aureobasidin A selection.



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Caption: Troubleshooting logic for low transformation efficiency.

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